Lactose, monohydrate
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Overview
Description
Lactose, monohydrate, commonly known as milk sugar, is a disaccharide composed of galactose and glucose. It has the molecular formula C₁₂H₂₂O₁₁·H₂O. This compound is found naturally in milk and dairy products, making up about 2-8% of milk by mass . This compound is a white, water-soluble, non-hygroscopic solid with a mildly sweet taste . It is widely used in the food and pharmaceutical industries as a sweetener, stabilizer, and filler .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lactose, monohydrate is produced by crystallizing lactose from cow’s milk. The process involves exposing alpha-lactose to low temperatures until crystals form, followed by drying off any excess moisture . The resulting product is a dry, white or pale yellow powder with a slightly sweet taste .
Industrial Production Methods: In industrial settings, lactose is extracted from whey, a byproduct of cheese production. The whey is first clarified and concentrated, then subjected to crystallization. The crystallized lactose is separated, washed, and dried to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Lactose, monohydrate undergoes several types of chemical reactions, including hydrolysis, isomerization, and hydrogenation .
Hydrolysis: Lactose is hydrolyzed to glucose and galactose by the enzyme lactase.
Isomerization: In alkaline solutions, lactose is isomerized to lactulose.
Hydrogenation: Catalytic hydrogenation of lactose produces lactitol, a polyhydric alcohol.
Common Reagents and Conditions:
Hydrolysis: Enzyme lactase, water, and mild acidic or neutral pH conditions.
Isomerization: Alkaline conditions and elevated temperatures.
Hydrogenation: Hydrogen gas and a metal catalyst such as nickel.
Major Products:
Hydrolysis: Glucose and galactose.
Isomerization: Lactulose.
Hydrogenation: Lactitol.
Scientific Research Applications
Lactose, monohydrate has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in various chemical reactions and as a standard for calibrating instruments.
Biology: Serves as a carbon source in microbiological media for the cultivation of bacteria.
Medicine: Commonly used as an excipient in pharmaceutical formulations, including tablets and capsules.
Mechanism of Action
Lactose, monohydrate exerts its effects primarily through its role as a carbohydrate source. In the digestive system, it is hydrolyzed by the enzyme lactase into glucose and galactose, which are then absorbed into the bloodstream . This process provides a source of energy and supports various metabolic functions .
Comparison with Similar Compounds
Lactose, monohydrate can be compared with other similar disaccharides such as sucrose, maltose, and lactulose:
Sucrose: Composed of glucose and fructose.
Maltose: Composed of two glucose molecules.
Lactulose: An isomer of lactose, produced through isomerization.
This compound is unique due to its specific composition and properties, making it particularly suitable for use in the food and pharmaceutical industries .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVLPVUVIUVCRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10039-26-6, 64044-51-5 |
Source
|
Record name | D-Glucose, 4-O-β-D-galactopyranosyl-, hydrate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.346 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D-Glucose, 4-O-β-D-galactopyranosyl-, hydrate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.265 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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